(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone
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Overview
Description
The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone is a complex organic molecule that features a combination of pyrazine, piperidine, and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Intermediate: The synthesis begins with the preparation of the 3-(dimethylamino)pyrazine intermediate. This can be achieved through the reaction of 2-chloropyrazine with dimethylamine under basic conditions.
Coupling with Piperidine: The pyrazine intermediate is then reacted with piperidine in the presence of a suitable base to form the 3-(dimethylamino)pyrazin-2-yl)piperidine derivative.
Attachment of Isoquinoline: The final step involves the coupling of the piperidine derivative with isoquinoline-1-carboxylic acid chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, where nucleophiles can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications:
Mechanism of Action
The mechanism of action of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it could inhibit a key enzyme involved in a disease pathway, thereby reducing the progression of the disease.
Comparison with Similar Compounds
Similar Compounds
- (3-(Dimethylamino)pyrazin-2-yl)methanone
- (3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine
- Isoquinolin-1-yl)methanone
Uniqueness
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone: is unique due to its combination of pyrazine, piperidine, and isoquinoline moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-isoquinolin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-25(2)19-20(24-12-11-23-19)28-16-7-5-13-26(14-16)21(27)18-17-8-4-3-6-15(17)9-10-22-18/h3-4,6,8-12,16H,5,7,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVOPMMWYNCLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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